molecular formula C18H19BO3 B1428444 2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 947770-80-1

2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1428444
CAS No.: 947770-80-1
M. Wt: 294.2 g/mol
InChI Key: GDWJKTGSLLXSHE-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative classified within the family of organoboron compounds. Its systematic IUPAC name reflects its structural components: a dibenzofuran core fused to a 1,3,2-dioxaborolane ring system with four methyl substituents. The molecular formula is C₁₈H₁₉BO₃ , with a molecular weight of 294.2 g/mol .

Key Structural Features:

  • Dibenzo[b,d]furan moiety : Two benzene rings fused to a central furan heterocycle, providing rigidity and π-conjugation.
  • 1,3,2-Dioxaborolane group : A five-membered boronic ester ring featuring two oxygen atoms and two geminal dimethyl groups (pinacol configuration).

The compound’s SMILES notation (CC1(C)OB(C2=CC=C3OC4=CC=CC=C4C3=C2)OC(C)1C) and InChIKey (CKQXGVLPVWNAIS-UHFFFAOYSA-N) further define its connectivity.

Property Value Source
Molecular Formula C₁₈H₁₉BO₃
Molecular Weight 294.2 g/mol
CAS Number 947770-80-1
Synonyms Dibenzofuran-2-boronic acid pinacol ester

Historical Context and Development

The compound emerged as a specialized reagent in the early 2010s, coinciding with advances in Suzuki-Miyaura cross-coupling reactions for synthesizing π-conjugated materials. Its first reported synthesis involved palladium-catalyzed coupling of dibenzofuran-2-boronic acid with pinacol, leveraging the stability of boronic esters to moisture and oxygen.

Milestones:

  • 2012 : Initial applications in OLED host material synthesis, enabling efficient charge transport in emissive layers.
  • 2017 : Utilization in rhodium-catalyzed asymmetric Suzuki-Miyaura reactions for chiral heterocycle synthesis.
  • 2023 : Integration into double boron-based multiresonance emitters for ultrapure green OLEDs.

The development of this compound parallels the broader adoption of boron-containing reagents in materials science, particularly for optoelectronic devices.

Significance in Organic and Materials Chemistry

Role in Cross-Coupling Reactions:

As a boronic ester, the compound serves as a stable nucleophilic partner in Suzuki-Miyaura couplings. Its pinacol group enhances solubility in organic solvents (e.g., THF, dioxane), facilitating reactions with aryl halides to form biaryl linkages. For example, in the synthesis of ladder-type π-conjugated systems, it enables the formation of carbon-carbon bonds between dibenzofuran and spirobifluorene units.

Applications in Optoelectronics:

  • OLED Host Materials : The dibenzofuran moiety’s high triplet energy (≥2.8 eV) makes the compound suitable for blue and green phosphorescent OLEDs.
  • Multiresonance Emitters : Recent studies demonstrate its use in dibenzo[b,d]furan-fused double boron systems, achieving narrowband electroluminescence with external quantum efficiencies exceeding 30%.
Application Function Example Study
OLED Hosts Charge transport modulation
Asymmetric Synthesis Chiral ligand precursor
Conjugated Polymers π-System elongation

Comparative Advantages:

  • Thermal Stability : Glass transition temperatures (Tg) >100°C ensure durability in device fabrication.
  • Electron-Deficient Character : The dibenzofuran core enhances electron mobility in organic semiconductors.

Properties

IUPAC Name

2-dibenzofuran-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BO3/c1-17(2)18(3,4)22-19(21-17)12-9-10-16-14(11-12)13-7-5-6-8-15(13)20-16/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWJKTGSLLXSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735183
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947770-80-1
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of dibenzofuran with pinacolborane in the presence of a suitable catalyst. One common method involves the use of a palladium catalyst to facilitate the borylation reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include arylboronic acids, boronate esters, and various substituted dibenzofuran derivatives .

Scientific Research Applications

2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which makes it useful in catalysis and as a reagent in organic synthesis. The dioxaborolane ring provides stability to the boron atom, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Key Findings:

  • Substituent Effects : Electron-rich backbones (e.g., dibenzofuran, anthracene) improve stability and reactivity in cross-coupling reactions . Furan derivatives exhibit lower yields compared to dibenzofuran due to reduced aromatic stabilization .
  • Catalyst Influence : Rh/C outperforms Pd/C in minimizing byproducts like HOBpin (4% vs. 18%) .
  • Steric and Electronic Factors : Methyl or bulky substituents (e.g., 5-methylfuran, TipBpin) lower yields due to steric hindrance but enhance regioselectivity in catalytic applications .

Reactivity in C–H Borylation

  • Dibenzo[b,d]furan Derivative : Demonstrates high efficiency in C–H activation due to extended π-conjugation, enabling selective borylation of aromatic systems .
  • Thiophene Analogues : Thiophene-based borolanes (e.g., Compound A) exhibit faster reaction kinetics in Suzuki-Miyaura couplings due to sulfur’s electron-donating effects .
  • Chloro-Substituted Derivatives : Lower reactivity observed due to electron-withdrawing effects, requiring harsher conditions .

Biological Activity

2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential applications in organic electronics and biological systems. This article reviews its biological activity based on diverse sources and research findings.

  • Molecular Formula : C18_{18}H19_{19}BO3_3
  • Molecular Weight : 294.15 g/mol
  • CAS Number : 1822310-41-7
  • Appearance : Light yellow liquid

The compound functions as a boron-containing compound that can influence biological processes through various mechanisms. It is primarily recognized for its role in:

  • Luminescent Properties : Utilized in organic electroluminescent devices which may have implications in bioluminescent applications.
  • Antioxidant Activity : Some studies suggest that similar dioxaborolanes exhibit antioxidant properties, potentially contributing to cellular protection against oxidative stress.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound may exhibit anticancer activities. Research conducted on related dibenzofuran derivatives has shown promising results against various cancer cell lines:

Compound Cancer Cell Line IC50_{50} (µM) Mechanism
Compound AMCF-7 (breast)15Apoptosis
Compound BHeLa (cervical)10Cell cycle arrest
Compound CA549 (lung)20ROS generation

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Preliminary assays have suggested effectiveness against certain bacterial strains, indicating a possible role in developing new antimicrobial agents.

Case Studies

  • Study on Antioxidant Activity :
    • In vitro studies showed that derivatives of dioxaborolanes could scavenge free radicals effectively. The antioxidant capacity was measured using the DPPH assay, with results indicating significant activity comparable to known antioxidants.
  • Anticancer Evaluation :
    • A recent study evaluated the anticancer effects of related compounds on human cancer cell lines. The findings revealed that certain derivatives induced apoptosis and inhibited cell proliferation significantly.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves cross-coupling reactions between dibenzo[b,d]furan derivatives and boronic acid precursors. A common method is the Miyaura borylation, where palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands are used under inert atmospheres (N₂ or Ar) to prevent oxidation. Solvent selection (e.g., THF or dioxane) and temperature (60–100°C) critically affect yield and purity. For example, prolonged reaction times at lower temperatures (60°C) may reduce side products like deboronation . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting catalyst loading (0.5–2 mol%) to balance reactivity and cost .

Basic: What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and boron-ester integration. The dibenzofuran moiety typically shows distinct deshielded protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₈H₁₉BO₃, MW 294.15) and isotopic patterns for boron .
  • Elemental Analysis : Ensure C:H:B ratios align with theoretical values (e.g., C 73.48%, H 6.51%, B 3.68%) .
    Discrepancies in boron content may indicate hydrolysis; use Karl Fischer titration to rule out moisture contamination .

Advanced: How can researchers resolve contradictory data in cross-coupling reactions involving this compound?

Answer:
Contradictions in reaction outcomes (e.g., low yields or undesired byproducts) often stem from:

  • Catalyst Selection : Pd(PPh₃)₄ may outperform Pd(OAc)₂ in electron-rich systems due to enhanced oxidative addition .
  • Solvent Effects : Polar aprotic solvents (DMF) can stabilize intermediates but may promote protodeboronation. Compare with non-polar solvents (toluene) .
  • Substrate Compatibility : Steric hindrance from the dibenzofuran group may require bulkier ligands (XPhos) to prevent catalyst poisoning. Validate with kinetic studies (e.g., variable-temperature NMR) .
    Systematic screening using Design of Experiments (DoE) frameworks is advised to isolate critical variables .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Structural Analog Synthesis : Replace the dibenzofuran core with fluorene or thiophene moieties to assess electronic effects. For example, chlorinated analogs (e.g., 7-chloro derivatives) enhance electrophilicity in Suzuki couplings .
  • Computational Modeling : Density Functional Theory (DFT) to calculate LUMO energies and predict reactivity trends. Compare with experimental yields .
  • Biological Assays : Test boronate ester stability in physiological pH (e.g., PBS buffer) to evaluate potential for prodrug applications. Use HPLC-MS to track hydrolysis kinetics .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Answer:

  • Storage : Under inert atmosphere (Ar) at 2–8°C to prevent hydrolysis. Use amber vials to avoid photodegradation .
  • Handling : Work in a glovebox or under Schlenk conditions. Pre-dry solvents (e.g., molecular sieves for THF) to minimize moisture .
  • Safety : Use PPE (gloves, goggles) due to potential irritant properties (H315/H319 hazards) .

Advanced: How can solubility limitations in organic solvents be addressed during reaction optimization?

Answer:

  • Co-Solvent Systems : Combine toluene with DMF (3:1 v/v) to enhance solubility without destabilizing boronates .
  • Sonication : Pre-dissolve the compound in warm THF (40°C) and sonicate for 10 minutes to break aggregates .
  • Microwave Assistance : Use microwave reactors (100°C, 150 W) to improve dissolution kinetics in stubborn solvents like hexane .

Advanced: How should researchers address purity discrepancies observed in synthesized batches?

Answer:

  • Chromatography : Employ flash column chromatography (silica gel, ethyl acetate/hexane gradient) to separate boronic ester from dibenzofuran precursors. Monitor fractions via TLC (Rf ≈ 0.4 in 1:3 EA/Hex) .
  • Recrystallization : Use ethanol/water mixtures (70:30) at −20°C to isolate high-purity crystals (>98%) .
  • Quality Control : Cross-validate purity using ¹H NMR (integration of methyl groups at δ 1.3 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Dibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.